N1-mesityl-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Overview
Description
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2,4,6-TRIMETHYLPHENYL)ETHANEDIAMIDE is a complex organic compound that features a unique combination of thiophene, triazole, and thiazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2,4,6-TRIMETHYLPHENYL)ETHANEDIAMIDE typically involves multi-step reactions starting from readily available precursors. The process may include:
Formation of the thiophene ring: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Synthesis of the triazole ring: This step often involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Construction of the thiazole ring: This can be done by reacting thiourea with α-haloketones.
Coupling reactions: The final step involves coupling the synthesized heterocycles with the ethanediamide moiety under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2,4,6-TRIMETHYLPHENYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2,4,6-TRIMETHYLPHENYL)ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2,4,6-TRIMETHYLPHENYL)ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their antimicrobial and anticancer activities.
Triazole derivatives: Widely studied for their antifungal and anticancer properties.
Thiazole derivatives: Explored for their anti-inflammatory and antimicrobial effects.
Uniqueness
N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}-N’-(2,4,6-TRIMETHYLPHENYL)ETHANEDIAMIDE is unique due to its combination of three different heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one or two of these rings.
Properties
Molecular Formula |
C21H21N5O2S2 |
---|---|
Molecular Weight |
439.6 g/mol |
IUPAC Name |
N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
InChI |
InChI=1S/C21H21N5O2S2/c1-12-9-13(2)17(14(3)10-12)23-20(28)19(27)22-7-6-15-11-30-21-24-18(25-26(15)21)16-5-4-8-29-16/h4-5,8-11H,6-7H2,1-3H3,(H,22,27)(H,23,28) |
InChI Key |
QDCYHDLBSVTPBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)C |
Origin of Product |
United States |
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